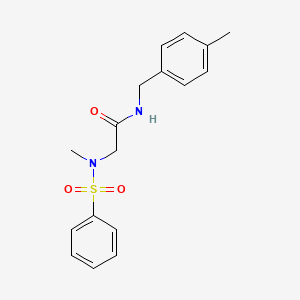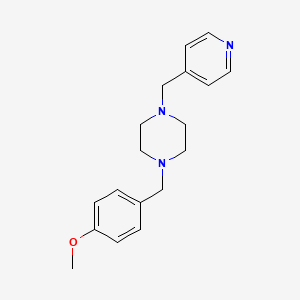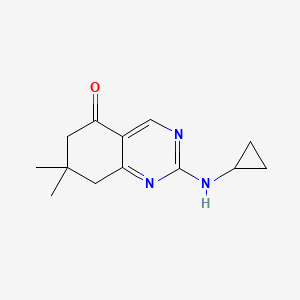
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide, also known as MPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPMA is a derivative of acetaminophen, which is a widely used pain reliever. In
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been investigated for its potential use as a tool to study the role of acetaminophen in the brain. In pharmacology, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been studied for its potential use as a pain reliever. In medicinal chemistry, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been investigated for its potential to be used as a lead compound for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide may act as a weak inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX enzymes, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide may reduce the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have analgesic and anti-inflammatory effects in animal models. In one study, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide was found to reduce pain sensitivity in rats. In another study, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide was found to reduce inflammation in mice. These effects are thought to be due to the inhibition of COX enzymes and the subsequent reduction in prostaglandin production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its relatively low cost and easy synthesis method. Additionally, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide has been shown to have good solubility in various solvents, making it easy to work with in the lab. However, one limitation of using 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is its limited availability. 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is not commercially available, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide. One direction is to further investigate its mechanism of action and potential use as a pain reliever. Another direction is to explore its potential use as a lead compound for the development of new drugs. Additionally, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide could be investigated for its potential use in the treatment of other conditions, such as inflammation and cancer.
In conclusion, 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide could lead to the development of new drugs and a better understanding of its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide involves the reaction of 3-methylphenylamine with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield 2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide with a purity of over 95%.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-6-5-7-13(10-12)17-16(18)11-20-15-9-4-3-8-14(15)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFVCBUWZVUGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(3-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)



![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)

![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)



![2-[(5-bromo-2-methoxybenzylidene)amino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5732506.png)
![1,5-dimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5732511.png)

